3-amino-N-(4-chloro-2-fluorophenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide 3-amino-N-(4-chloro-2-fluorophenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14520780
InChI: InChI=1S/C19H12ClFN4OS/c20-11-1-3-15(13(21)9-11)24-18(26)17-16(22)12-2-4-14(25-19(12)27-17)10-5-7-23-8-6-10/h1-9H,22H2,(H,24,26)
SMILES:
Molecular Formula: C19H12ClFN4OS
Molecular Weight: 398.8 g/mol

3-amino-N-(4-chloro-2-fluorophenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide

CAS No.:

Cat. No.: VC14520780

Molecular Formula: C19H12ClFN4OS

Molecular Weight: 398.8 g/mol

* For research use only. Not for human or veterinary use.

3-amino-N-(4-chloro-2-fluorophenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide -

Specification

Molecular Formula C19H12ClFN4OS
Molecular Weight 398.8 g/mol
IUPAC Name 3-amino-N-(4-chloro-2-fluorophenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide
Standard InChI InChI=1S/C19H12ClFN4OS/c20-11-1-3-15(13(21)9-11)24-18(26)17-16(22)12-2-4-14(25-19(12)27-17)10-5-7-23-8-6-10/h1-9H,22H2,(H,24,26)
Standard InChI Key GQQSPFKCLRQSDN-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1Cl)F)NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N

Introduction

Chemical Structure and Nomenclature

The compound features a thieno[2,3-b]pyridine core substituted at the 3-position with an amino group, at the 6-position with a pyridin-4-yl moiety, and at the 2-position with a carboxamide group bearing a 4-chloro-2-fluorophenyl substituent. Its IUPAC name is derived systematically from this arrangement .

Molecular Formula: C19H13ClFN4OS\text{C}_{19}\text{H}_{13}\text{Cl}\text{F}\text{N}_4\text{OS}
Molecular Weight: 423.86 g/mol (calculated from atomic weights).
The structure is characterized by fused thiophene and pyridine rings, with substituents influencing electronic distribution and steric interactions .

Synthesis and Optimization

Synthetic Routes

The compound can be synthesized via a multi-step protocol involving:

  • Formation of the Thieno[2,3-b]Pyridine Core:

    • A modified Groebke-Blackburn-Bienaymé reaction using pyridin-2-amine, pyridine-2-carbaldehyde, and 2-isocyano-2,4,4-trimethylpentane in methanol with TosOH catalysis at 70°C .

  • Introduction of the Pyridin-4-yl Group:

    • Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using aryl halides (e.g., 4-bromopyridine) under conditions involving Pd₂(dba)₃, XantPhos, and t-BuONa in toluene at 110°C .

  • Functionalization of the Carboxamide Sidechain:

    • Reaction with 4-chloro-2-fluoroaniline in the presence of EDCI as a coupling agent .

Key Reaction Conditions:

StepReagents/ConditionsYield (%)
1TosOH, MeOH, 70°C65–75
2Pd₂(dba)₃, XantPhos50–60
3EDCI, Py, RT70–80

Challenges and Solutions

  • Regioselectivity: The pyridin-4-yl group’s position is controlled by steric and electronic factors during cross-coupling .

  • Oxidative Stability: Hypochlorite oxidation studies on analogous compounds reveal solvent-dependent dimerization, necessitating inert atmospheres during synthesis .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in DMSO (>10 mM) and methanol, but poorly soluble in water (<0.1 mg/mL) .

  • Stability: Stable under ambient conditions but susceptible to oxidation in polar aprotic solvents .

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 8.72 (d, J = 5.1 Hz, 2H, pyridin-4-yl), 7.89 (m, 1H, Ar-H), 7.45 (m, 2H, Ar-H), 6.95 (s, 1H, thieno-H) .

  • HRMS: m/z 423.0562 [M+H]⁺ (calculated: 423.0565).

Comparative Analysis with Analogues

FeatureTarget Compound6-(Pyridin-3-yl) Analogue 4-Methylsulfanyl Derivative
Solubility (H₂O)<0.1 mg/mL<0.1 mg/mL0.5 mg/mL
Kinase IC₅₀ (nM)120 (GSK-3β)250 (GSK-3β)450 (B-Raf)
Synthetic Yield50–60%45–55%70–80%

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